molecular formula C10H16O3 B3417037 Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate CAS No. 101327-97-3

Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate

Cat. No. B3417037
M. Wt: 184.23 g/mol
InChI Key: VHSWOYCDHVZSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. It is used in various chemical reactions and has specific physical and chemical properties .

Scientific Research Applications

  • Oxidation and Ring Transformation Reactions :

    • Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate, a compound similar to Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate, undergoes oxidation to form dione derivatives (Sato, Inoue, Hirayama, & Ohashi, 1977).
    • Nickel(I) Salen-catalyzed reduction of related compounds leads to ring-expanded products and various other derivatives, demonstrating the compound's potential in organic synthesis (Mubarak, Barker, & Peters, 2007).
  • Dimerization and Structural Transformations :

    • Methyl 3,3-dimethylcyclopropenecarboxylate undergoes dimerization and rearranges to form trienes and other complex structures (Baird, Hussain, & Clegg, 1987).
  • Applications in Green Chemistry :

    • Dimethyl carbonate (DMC) chemistry, which can involve compounds like Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate, extends to include acid-catalyzed reactions for different alcohols and phenols, showing its utility in more environmentally friendly chemical processes (Jin, Hunt, Clark, & McElroy, 2016).
  • Synthesis of Flavors and Aromas :

    • The compound has been used in the synthesis of flavors, such as a component of coffee aroma, through specific oxidation processes (Sato, Inoue, & Ohashi, 1974).
  • Photochemical Reactions :

    • Photochemistry studies of related compounds have shown selective photocyclization processes, which are important for understanding light-induced chemical transformations (Anklam, Lau, & Margaretha, 1985).
  • Anticancer and Antimicrobial Potential :

properties

IUPAC Name

methyl 3,3-dimethyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)6-4-5-7(8(10)11)9(12)13-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSWOYCDHVZSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate

CAS RN

101327-97-3
Record name methyl 3,3-dimethyl-2-oxocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate

Citations

For This Compound
1
Citations
A Wada, M Sakai, T Kinumi, K Tsujimoto… - The Journal of …, 1994 - ACS Publications
In order to investigate the chromophore conformation around the trimethylcyclohexene ring in retinochrome,(aZZ-£)-8, 18-ethanoretinal (2), in which C8 and Ci8 positions of retinal 1 …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.